3-(2,5-dimethylbenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
The compound 3-(2,5-dimethylbenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione belongs to the tetrahydropyrimidopurine-dione class, characterized by a fused tricyclic core with variable substituents influencing pharmacological and physicochemical properties. Structural analogs of this compound often differ in substituent groups attached to the core, which modulate solubility, binding affinity, and metabolic stability . This article provides a detailed comparison with structurally and functionally related compounds, supported by synthesis data, physicochemical profiling, and computational analyses.
Properties
IUPAC Name |
9-(2,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-16-8-10-21(19(4)13-16)29-11-6-12-30-22-23(27-25(29)30)28(5)26(33)31(24(22)32)15-20-14-17(2)7-9-18(20)3/h7-10,13-14H,6,11-12,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLHUSMAUWCUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=C(C=CC(=C5)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dimethylbenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS Number: 923481-90-7) is a member of the purine derivatives class. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 443.5 g/mol. The structure comprises a tetrahydropyrimido core fused with a purine-like system and various aromatic substituents that may play a role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H29N5O2 |
| Molecular Weight | 443.5 g/mol |
| CAS Number | 923481-90-7 |
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic effects:
1. Antioxidant Activity
Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties. Antioxidants are critical for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
Compounds in the purine class have been associated with anti-inflammatory activities. This could be particularly relevant in conditions such as arthritis and other inflammatory diseases.
3. Anticancer Potential
Some studies indicate that purine derivatives can inhibit cancer cell proliferation. The specific mechanisms may involve the modulation of purine metabolism pathways or direct interaction with cellular signaling pathways that regulate cell growth and apoptosis.
Case Study 1: Antioxidant Properties
In a study examining the antioxidant capacity of similar compounds, it was found that these substances could significantly reduce reactive oxygen species (ROS) levels in vitro. This suggests that the compound may also offer protective effects against oxidative damage in biological systems.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on related purine derivatives demonstrated their ability to downregulate pro-inflammatory cytokines in cultured macrophages. This implies a potential for this compound to modulate immune responses and reduce inflammation.
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in purine metabolism, which could lead to altered cellular energy dynamics and reduced proliferation in cancer cells.
- Modulation of Signaling Pathways: The interaction with key signaling pathways such as NF-kB and MAPK may explain the anti-inflammatory effects observed in vitro.
Comparison with Similar Compounds
Key Observations :
- Substituents at R9 (e.g., aryl vs. alkyl groups) significantly alter steric and electronic properties.
Physicochemical Properties
Spectroscopic Data Comparison
Data from synthesized analogs (e.g., compounds 22 and 24 in ):
Notes:
- Methyl groups in the target compound may upfield-shift aromatic protons compared to methoxy or halogenated analogs.
- IR C=O stretches (~1,700 cm⁻¹) are consistent across derivatives, confirming core integrity.
Enzyme Inhibition
- MAO-B Inhibition : The analog 9-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione exhibits dual-target activity for neurodegenerative diseases, with IC₅₀ values comparable to rasagiline .
Anticancer Potential
- Derivatives with propargyl or ethenyl groups (e.g., compound 24) show moderate cytotoxicity in vitro, possibly via kinase inhibition .
Computational Similarity Analysis
Molecular Fingerprinting
- Tanimoto Coefficients : The target compound shares >65% similarity with SAHA in 2D fingerprinting, suggesting overlapping pharmacophores for epigenetic targets .
- 3D Similarity : SwissSimilarity analysis predicts analogous binding modes to BTK and MMP-9 for methylbenzyl-substituted derivatives, supporting anti-inflammatory applications .
Pharmacokinetics
- Lipophilicity : The 2,5-dimethylbenzyl group increases logP compared to methoxy-substituted analogs, enhancing membrane permeability but reducing solubility .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 3-(2,5-dimethylbenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione?
A multi-step synthesis approach is typically employed, involving:
Condensation reactions : React substituted benzaldehydes with amino-triazole precursors to form the pyrimidine-triazolo-pyrimidine core.
Functionalization : Introduce methyl and benzyl groups via nucleophilic substitution or coupling reactions under inert conditions (e.g., N₂ atmosphere).
Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>95%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
Combine spectroscopic and crystallographic techniques:
Q. What solvent systems are optimal for its solubility and stability in experimental settings?
Test polar aprotic solvents (DMSO, DMF) for solubility and non-polar solvents (dichloromethane, ethyl acetate) for extraction. Stability studies (24–72 hrs) under varying pH (4–9) and temperatures (4–25°C) are critical. Use UV-Vis spectroscopy to monitor degradation (λ~270–300 nm) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
Adopt the ICReDD framework:
Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to map energy barriers for key steps (e.g., cyclization).
Machine learning : Train models on experimental datasets (yield, temperature, catalyst loading) to predict optimal conditions.
Feedback loops : Integrate experimental results (e.g., failed reactions) to refine computational models iteratively .
Q. How to resolve contradictions in reaction yield data across different studies?
Apply factorial design to isolate variables:
Screening experiments : Use a Plackett-Burman design to identify critical factors (e.g., catalyst type, solvent polarity).
Response Surface Methodology (RSM) : Optimize interactions between variables (e.g., temperature vs. reaction time).
Statistical validation : Perform ANOVA (p < 0.05) to confirm significance of factors .
Q. What strategies mitigate challenges in characterizing its reactive intermediates?
Q. How to design a robust experimental protocol for studying its thermodynamic properties?
- DSC/TGA : Measure melting point and thermal decomposition (heating rate: 10°C/min under N₂).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity with biological targets (e.g., enzymes).
- MD simulations : Validate experimental data using force fields (e.g., AMBER) to model ligand-receptor interactions .
Q. What methodologies address discrepancies in biological activity assays for this compound?
- Dose-response validation : Repeat assays (n ≥ 3) with standardized controls (e.g., IC₅₀ for kinase inhibition).
- Orthogonal assays : Cross-validate results using SPR (binding kinetics) and fluorescence polarization (competitive binding).
- Data normalization : Account for batch effects (e.g., cell passage number) via Z-score transformation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
